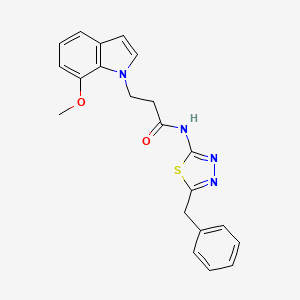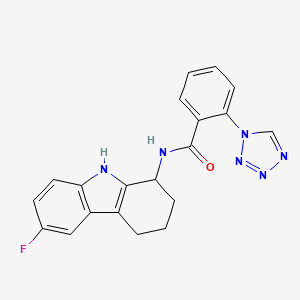![molecular formula C23H22ClN3O B10987530 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one](/img/structure/B10987530.png)
1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one is a complex organic compound that features a unique structure combining indole and pyridoindole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and pyridoindole intermediates, followed by their coupling under specific conditions. Key steps may include:
Halogenation: Introduction of the chlorine atom into the pyridoindole ring.
Coupling Reaction: Using reagents like palladium catalysts to couple the indole and pyridoindole intermediates.
Final Assembly: Formation of the final product through condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
1-(1H-Indol-3-yl)-2-(1H-indol-3-yl)ethanone: Another indole-based compound with different substituents.
8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: A simpler analog lacking the indole moiety.
Uniqueness: 1-(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one stands out due to its combined indole and pyridoindole structure, which imparts unique chemical and biological properties
属性
分子式 |
C23H22ClN3O |
|---|---|
分子量 |
391.9 g/mol |
IUPAC 名称 |
1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C23H22ClN3O/c1-14(10-15-12-25-20-5-3-2-4-17(15)20)23(28)27-9-8-22-19(13-27)18-11-16(24)6-7-21(18)26-22/h2-7,11-12,14,25-26H,8-10,13H2,1H3 |
InChI 键 |
SWHIWRALFXKLCU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B10987464.png)
![2-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B10987466.png)
![2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B10987473.png)
![2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B10987475.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10987487.png)
![N-(3-chloro-4-methoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B10987496.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B10987505.png)
![N-(1H-benzimidazol-2-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10987509.png)
![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-(1-phenylethyl)acetamide](/img/structure/B10987516.png)
![4,7-dimethoxy-N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10987533.png)
![3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10987536.png)

![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide](/img/structure/B10987548.png)
